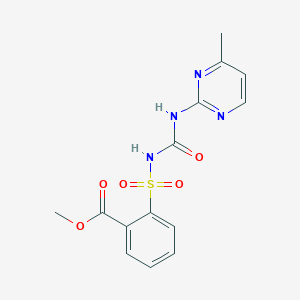

MONOSULFURON ESTER

Description

Classification within the Sulfonylurea Herbicide Family

Monosulfuron (B609224) ester is classified as a sulfonylurea herbicide. researchgate.netontosight.ai This family of herbicides is renowned for its high efficacy at low application rates and its targeted mode of action. nih.gov Specifically, Monosulfuron ester is a pyrimidinylsulfonylurea herbicide. bcpcpesticidecompendium.org The primary mechanism of action for sulfonylurea herbicides is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.netontosight.aiuq.edu.au This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—which are essential for plant growth and development. researchgate.netontosight.ai By blocking ALS, this compound effectively halts protein synthesis in susceptible plants, leading to their eventual death. researchgate.netelsevier.es A key characteristic of this class of herbicides is their selective toxicity; the ALS enzyme is present in plants and microbes but not in mammals, contributing to their relatively low toxicity to non-plant organisms. nih.govelsevier.es

Historical Context and Development as a Novel Monosubstituted Sulfonylurea

This compound was developed by the National Pesticide Engineering Research Center in Tianjin, China. elsevier.esnih.gov Its development represents a significant advancement in sulfonylurea chemistry, distinguishing it from many conventional herbicides in its class. A key innovation in the design of this compound is its structure as a monosubstituted sulfonylurea. researchgate.netnih.gov

Traditionally, the structure-activity relationship (SAR) guidelines for sulfonylurea herbicides, originally proposed by G. Levitt, emphasized the necessity of a disubstituted pyrimidine (B1678525) or triazine ring to achieve high herbicidal bioactivity. researchgate.netnih.gov However, extensive research involving the synthesis and screening of numerous novel sulfonylurea structures led to a revision of these guidelines. It was discovered that certain structures containing a monosubstituted pyrimidine moiety could still retain excellent herbicidal characteristics. nih.gov This discovery paved the way for the development of new herbicides like Monosulfuron and Monosulfuron-ester. nih.gov These compounds were officially approved for field application in China for use in millet and wheat fields. nih.govagropages.com The specific design of this compound as a monosubstituted compound marked a new approach in the molecular design of sulfonylurea herbicides. nih.gov

Research Trajectories and Current Academic Significance

The unique chemical structure and mode of action of this compound have spurred various avenues of scientific inquiry, establishing its significance in contemporary agrochemical research.

Herbicidal Efficacy and Selectivity: Research has systematically evaluated the herbicidal activity of this compound. Greenhouse bioassays have demonstrated its effectiveness against a range of common agricultural weeds. For instance, studies have compared its efficacy to its sodium salt form against weeds such as large crabgrass (Digitaria ciliaris), barnyard grass (Echinochloa crusgalli), redroot pigweed (Amaranthus retroflexus), and lamb's quarters (Chenopodium album), finding comparable levels of herbicidal activity. It has shown potent selectivity in controlling weeds like goosefoot and climbing bindweed in wheat fields. researchgate.net

Table 1: Comparative Efficacy of Monosulfuron and Other Sulfonylurea Herbicides on ALS Inhibition in Maize Cultivars

| Herbicide | Maize Cultivar | I50 (nmol/L) |

|---|---|---|

| Monosulfuron | CAU 3138 (tolerant) | 32 |

| Chlorsulfuron (B1668881) | CAU 3138 (tolerant) | 2 |

| Tribenuron-methyl (B105370) | CAU 3138 (tolerant) | 19 |

| Nicosulfuron (B1678754) | CAU 3138 (tolerant) | 26 |

| Monosulfuron | Yedan 13 (sensitive) | 15 |

| Chlorsulfuron | Yedan 13 (sensitive) | 3 |

| Tribenuron-methyl | Yedan 13 (sensitive) | 17 |

| Nicosulfuron | Yedan 13 (sensitive) | 65 |

Data sourced from a study on the herbicidal activity and mode of action of monosulfuron. researchgate.net

Environmental Fate and Non-Target Effects: A significant area of research focuses on the environmental behavior of this compound. Studies have investigated its adsorption and desorption characteristics in various soil types, which are crucial factors in determining its potential for leaching and runoff. researchgate.net Research indicates that soil properties such as pH, organic matter, and clay content are the main factors influencing its adsorption and desorption. researchgate.net Adsorption and desorption were found to be negatively correlated with pH in the range of 4.0-8.0 and positively correlated with organic matter and clay content. researchgate.net

Furthermore, the effects of this compound on non-target organisms, particularly soil microorganisms, are a key research trajectory. Studies have examined its impact on nitrogen-fixing cyanobacteria, such as Anabaena flos-aquae and Anabaena azotica. elsevier.esnih.gov These studies provide valuable data on the ecological footprint of the herbicide.

Table 2: Effect of this compound on the In Vitro ALS Activity in Two Cyanobacteria Species

| Cyanobacteria Species | IC50 (nmol/L) |

|---|---|

| Anabaena flos-aquae | 3.3 |

| Anabaena azotica | 101.3 |

Data indicates the concentration of this compound required to cause 50% inhibition of ALS activity. elsevier.es

Novel Applications in Plant Breeding: An intriguing and significant area of research has been the application of this compound sodium as a chemical hybridizing agent (CHA) in Brassica napus (rapeseed). cabidigitallibrary.orgagriculturejournals.cz Studies have shown that at concentrations significantly lower than those required for its herbicidal activity, this compound sodium can induce male sterility in rapeseed without adversely affecting female fertility or other key agronomic traits. uq.edu.aucabidigitallibrary.orgagriculturejournals.cz This application is of great importance for the production of hybrid seeds, which can lead to increased crop vigor and yield. uq.edu.au This line of research highlights the potential for repurposing herbicides for advanced applications in crop genetics and breeding.

Structure

3D Structure

Properties

Molecular Formula |

C14H14N4O5S |

|---|---|

Molecular Weight |

350.35 g/mol |

IUPAC Name |

methyl 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate |

InChI |

InChI=1S/C14H14N4O5S/c1-9-7-8-15-13(16-9)17-14(20)18-24(21,22)11-6-4-3-5-10(11)12(19)23-2/h3-8H,1-2H3,(H2,15,16,17,18,20) |

InChI Key |

VGBNSONMEGTIDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

Origin of Product |

United States |

Molecular Mechanisms of Action and Biological Efficacy

Acetolactate Synthase (ALS) Inhibition as the Primary Mode of Action

The primary mode of action for monosulfuron (B609224) ester is the inhibition of the acetolactate synthase (ALS) enzyme. ontosight.aielsevier.es This enzyme is critical in plants and microorganisms for the biosynthesis of essential branched-chain amino acids: valine, leucine (B10760876), and isoleucine. researchgate.net By blocking this enzyme, monosulfuron ester disrupts protein synthesis, leading to the cessation of growth and eventual death of susceptible plants. elsevier.es

In vitro studies have demonstrated that this compound is a potent inhibitor of ALS. Research on its effects on non-target nitrogen-fixing cyanobacteria, Anabaena flos-aquae and Anabaena azotica, showed substantial inhibition of ALS activity. elsevier.esnih.gov The concentration required for 50% inhibition (IC50) was determined to be 3.3 nmol/L for A. flos-aquae and 101.3 nmol/L for A. azotica. elsevier.esnih.gov

Similarly, studies on maize cultivars have quantified the inhibitory action of the related compound monosulfuron. For the tolerant maize cultivar CAU 3138, the 50% inhibition (I50) value for ALS was 32 nmol/L, while for the sensitive cultivar Yedan 13, the I50 was 15 nmol/L. researchgate.net While in vitro inhibition is potent, in vivo ALS inhibition in maize was observed to occur at higher concentrations of the tested sulfonylurea herbicides. researchgate.net

| Organism | Compound | Inhibition Value (nmol/L) |

|---|---|---|

| Anabaena flos-aquae | This compound | 3.3 (IC50) |

| Anabaena azotica | This compound | 101.3 (IC50) |

| Maize (cv. Yedan 13) | Monosulfuron | 15 (I50) |

| Maize (cv. CAU 3138) | Monosulfuron | 32 (I50) |

When compared to other sulfonylurea herbicides, monosulfuron's potency as an ALS inhibitor varies depending on the specific compound and the organism. A comparative study on ALS extracted from two maize cultivars provides insight into its relative efficacy. researchgate.net

For the sensitive maize cultivar Yedan 13, monosulfuron (I50 = 15 nmol/L) was found to be more potent than nicosulfuron (B1678754) (I50 = 65 nmol/L) but less potent than chlorsulfuron (B1668881) (I50 = 3 nmol/L). Its potency was comparable to tribenuron-methyl (B105370) (I50 = 17 nmol/L). researchgate.net In the tolerant maize cultivar CAU 3138, monosulfuron (I50 = 32 nmol/L) was less potent than chlorsulfuron (I50 = 2 nmol/L), tribenuron-methyl (I50 = 19 nmol/L), and nicosulfuron (I50 = 26 nmol/L). researchgate.net These findings highlight that the mode of action is consistent across these sulfonylureas, all targeting ALS, but their inhibition potencies differ. researchgate.net

| Compound | I50 (nmol/L) in Maize cv. Yedan 13 (Sensitive) | I50 (nmol/L) in Maize cv. CAU 3138 (Tolerant) |

|---|---|---|

| Monosulfuron | 15 | 32 |

| Chlorsulfuron | 3 | 2 |

| Tribenuron-methyl | 17 | 19 |

| Nicosulfuron | 65 | 26 |

In Vitro and In Vivo ALS Inhibition Kinetics

Structural Basis of Enzyme-Inhibitor Interaction

The precise interaction between this compound and the ALS enzyme has been elucidated through advanced structural biology techniques, providing a clear picture of the inhibition mechanism at a molecular level.

The crystal structure of this compound in complex with the catalytic subunit of Arabidopsis thaliana acetohydroxyacid synthase (AtAHAS) has been determined to a resolution of 2.8 Ångströms (PDB entry: 3EA4). nih.govrcsb.orgebi.ac.uk This was a significant development, as this compound and its parent compound, monosulfuron, differ from traditional sulfonylureas by having a monosubstituted heterocyclic ring attached to the sulfonylurea bridge, rather than a disubstituted one. nih.govresearchgate.net The crystallographic data revealed the exact binding mode and the consequences of this structural difference on the enzyme's cofactor. nih.gov

Crystallographic analysis shows that this compound binds within the tunnel that leads to the enzyme's active site, effectively blocking substrate access. nih.govrcsb.org When bound, the inhibitor adopts an L-shaped conformation, causing the phenyl and pyrimidine (B1678525) rings to be oriented orthogonally to each other. researchgate.net The orientation of the bound molecule is specific, with the sole substituent on the pyrimidine ring buried deepest into the binding pocket and positioned towards the Thiamine Diphosphate (ThDP) cofactor. nih.govrcsb.org

A crucial finding from the crystallographic studies of the this compound-AHAS complex relates to the state of the essential cofactor, Thiamine Diphosphate (ThDP). nih.gov In complexes with many classic, disubstituted sulfonylureas, the ThDP cofactor is often observed to be broken or degraded. nih.govpnas.org However, in the structure with this compound, the ThDP cofactor remains intact. nih.govrcsb.org It is observed in a state consistent with the C2-hydroxyethyl-ThDP (HEThDP) reaction intermediate. nih.govresearchgate.netpnas.org This suggests that while this compound effectively blocks the active site, its interaction does not lead to the same degradative modification of the ThDP cofactor seen with some other sulfonylureas. nih.govpnas.org

Characterization of Binding Sites and Ligand Orientation

Downstream Metabolic Consequences of ALS Inhibition

The inhibition of acetolactate synthase (ALS) by this compound sets off a cascade of metabolic disruptions within sensitive organisms. This primary action leads to significant downstream consequences, fundamentally compromising the organism's ability to produce essential molecules required for survival and growth. The most critical of these consequences are the interruption of branched-chain amino acid production and the subsequent failure of protein synthesis.

Disruption of Branched-Chain Amino Acid Biosynthesis

The core mechanism of action for this compound is the potent inhibition of acetolactate synthase (ALS), an enzyme that is a critical catalyst in the biosynthesis of branched-chain amino acids (BCAAs). ontosight.airesearchgate.netgoogle.com This enzyme is vital for plants, bacteria, and fungi, as it facilitates the production of valine, leucine, and isoleucine. researchgate.netgoogle.com These amino acids are indispensable building blocks for proteins and are crucial for cellular function.

By blocking the ALS enzyme, this compound effectively halts the synthesis of these three essential amino acids. researchgate.net This leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. google.com The consequence is a metabolic state where the organism can no longer produce the necessary components for new proteins, leading to a cessation of growth and development. google.com

Research on the effects of this compound on nitrogen-fixing cyanobacteria, such as Anabaena flos-aquae and Anabaena azotica, provides clear evidence of this disruption. Studies have demonstrated a dose-dependent decrease in the production of BCAAs following exposure to the herbicide. elsevier.esnih.gov In A. flos-aquae, for instance, significant reductions in valine, isoleucine, and leucine were observed even at low concentrations, with inhibition becoming more severe as the concentration of this compound increased. elsevier.esnih.gov At a concentration of 30 nmol/L, the cellular levels of valine, leucine, and isoleucine in A. flos-aquae were reduced by 80%, 87%, and 86%, respectively, compared to the control group. elsevier.es

Table 1: Effect of this compound on Branched-Chain Amino Acid Levels in Anabaena flos-aquae

| Branched-Chain Amino Acid | Reduction at 30 nmol/L Concentration | Reference |

|---|---|---|

| Valine | 80% | elsevier.es |

| Isoleucine | 86% | elsevier.es |

Inhibition of Protein Synthesis in Sensitive Organisms

The depletion of branched-chain amino acids (BCAAs) directly impacts the ability of an organism to synthesize proteins. researchgate.netgoogle.com Proteins are polymers composed of amino acids, and their synthesis is a continuous and essential process for cell growth, repair, and enzymatic functions. When the supply of crucial amino acids like valine, leucine, and isoleucine is choked off by the action of this compound on ALS, the machinery of protein synthesis is forced to a halt. elsevier.esnih.gov

This interference with protein metabolism is a key factor in the herbicidal toxicity of this compound. elsevier.esnih.govcambridge.org Studies on cyanobacteria have shown that while very low concentrations of this compound might slightly stimulate protein production, higher concentrations lead to a marked inhibition of protein synthesis. elsevier.esnih.gov In Anabaena flos-aquae, exposure to this compound at concentrations between 30 and 300 nmol/L resulted in a 9–16% decrease in total protein content compared to untreated cells. elsevier.es This reduction in protein levels is a direct consequence of the diminished availability of the BCAA precursors, underscoring the link between ALS inhibition and the cessation of vital cellular functions. researchgate.netelsevier.es

Table 2: Effect of this compound on Protein Synthesis in Anabaena flos-aquae

| Concentration Range | Effect on Protein Content | Reference |

|---|

Metabolism and Selectivity in Biological Systems

Differential Metabolic Responses in Plant Species

The basis for tolerance to monosulfuron (B609224) ester and other sulfonylurea herbicides lies in the plant's ability to rapidly metabolize the herbicide molecule. thecattlesite.com Tolerant crops like corn can quickly convert the herbicide into inactive metabolites, while susceptible weeds are unable to do so at a sufficient rate. researchgate.net This metabolic difference is the cornerstone of the herbicide's selective action in agriculture.

The detoxification of monosulfuron ester in tolerant plants follows a multi-phase metabolic pathway common to many xenobiotics, including other sulfonylurea herbicides.

Phase I Metabolism (Modification): The initial and most critical step in the detoxification of sulfonylurea herbicides in tolerant species like corn and wheat is hydroxylation. researchgate.netredalyc.org This reaction, typically involving aryl or alkyl hydroxylation, is an oxidative process that introduces a hydroxyl (-OH) group onto the herbicide molecule. redalyc.orgresearchgate.net This modification renders the herbicide inactive and prepares it for further processing. thecattlesite.com

Phase II Metabolism (Conjugation): Following hydroxylation, the modified, non-phytotoxic metabolite undergoes conjugation, a process where a sugar molecule, typically glucose, is attached to it. researchgate.netunl.edu This reaction, known as glycosylation, significantly increases the water solubility of the compound. unl.edu The resulting glucose conjugate is more easily transported and sequestered within the plant cell, effectively completing the detoxification process. unl.edu

| Metabolic Phase | Primary Pathway | Description | Outcome |

|---|---|---|---|

| Phase I | Hydroxylation | An oxidative reaction that adds a hydroxyl (-OH) group to the herbicide molecule, often on the phenyl or pyrimidine (B1678525) ring. redalyc.org | Inactivation of the herbicidally active compound. thecattlesite.com |

| Phase II | Glucose Conjugation (Glycosylation) | The attachment of a glucose molecule to the hydroxylated metabolite. researchgate.netunl.edu | Increased water solubility, facilitating transport and compartmentalization (e.g., into the vacuole). unl.edu |

The differential metabolic capacity between tolerant and susceptible plants is due to the presence and activity of specific detoxification enzymes. plos.org

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is primarily responsible for catalyzing the Phase I hydroxylation of sulfonylurea herbicides. thecattlesite.comresearchgate.net Tolerant crops like corn possess specific CYP enzymes that can rapidly metabolize these herbicides. thecattlesite.com The expression level and activity of these CYPs are critical determinants of tolerance. Susceptible weeds, by contrast, either lack the specific P450s needed for this reaction or express them at levels too low for effective detoxification. thecattlesite.com The involvement of CYPs in herbicide metabolism has been confirmed in numerous studies, where the application of CYP inhibitors was shown to reduce the plant's ability to break down the herbicide. researchgate.net

Glutathione (B108866) S-transferases (GSTs): GSTs are another major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide range of xenobiotics in Phase II metabolism. plos.orgfrontiersin.org While hydroxylation followed by glucose conjugation is the more common pathway for sulfonylureas, some sulfonylureas can also be detoxified via conjugation with homoglutathione. redalyc.org More significantly, the expression and activity of GSTs are often substantially increased by the application of herbicide safeners, contributing to enhanced herbicide metabolism and crop tolerance. mdpi.comnih.govresearchgate.net These enzymes work to detoxify not only the parent herbicide but also potentially reactive metabolites formed during Phase I reactions. frontiersin.org

Pathways of this compound Detoxification (e.g., Hydroxylation, Glucose Conjugation)

Influence of Herbicide Safeners on Crop Tolerance Mechanisms

Herbicide safeners are chemical agents applied in conjunction with herbicides to protect crops from injury without diminishing the herbicide's effectiveness against target weeds. mdpi.comdavidpublisher.com Their mechanism of action is fundamentally linked to the enhancement of the crop's natural detoxification pathways.

Safeners function by inducing the expression of genes that encode key detoxification enzymes, primarily Cytochrome P450 monooxygenases and Glutathione S-transferases. nih.govoup.comresearchgate.net This induction accelerates the metabolism of the herbicide in the crop plant to non-toxic levels before significant injury can occur. bcpc.org

The application of a safener can lead to a significant increase in the activity of these enzymes. For example, specific safeners used with sulfonylurea herbicides in corn have been shown to selectively increase the concentration of the necessary Cytochrome P450 enzymes, which boosts the rate of herbicide degradation. thecattlesite.com Similarly, safeners like cloquintocet-mexyl (B1217157) and fenchlorazole-ethyl have been documented to increase GST activity in wheat by over 50%. mdpi.com This enhanced enzymatic activity allows the crop to withstand herbicide concentrations that would otherwise be damaging. The response is highly specific; safeners stimulate the detoxification system in the crop but have little to no such effect on the weed species. mdpi.comdavidpublisher.com

| Safener | Crop | Associated Herbicide(s) (Class) | Primary Enzyme System Induced | Reference |

|---|---|---|---|---|

| Isoxadifen-ethyl | Corn | Nicosulfuron (B1678754), Foramsulfuron (Sulfonylurea) | Cytochrome P450s, GSTs | mdpi.comdavidpublisher.com |

| Cyprosulfamide | Corn | Nicosulfuron (Sulfonylurea), Isoxaflutole | Cytochrome P450s, GSTs | davidpublisher.comresearchgate.net |

| Cloquintocet-mexyl | Wheat, Barley | Clodinafop (Aryloxyphenoxypropionate), Sulfonylureas | GSTs, UGTs, Cytochrome P450s | mdpi.combcpc.orgnih.gov |

| Mefenpyr-diethyl | Wheat, Cereals | Mesosulfuron, Iodosulfuron (Sulfonylurea), Fenoxaprop | GSTs, Cytochrome P450s | davidpublisher.com |

| Fenchlorazole-ethyl | Wheat | Fenoxaprop (Aryloxyphenoxypropionate) | GSTs | mdpi.com |

Environmental Fate and Dynamics in Agroecosystems

Degradation Pathways and Kinetics

The environmental persistence of monosulfuron (B609224) ester is largely determined by its degradation kinetics through hydrolytic, photolytic, and soil-mediated pathways. These processes involve the breakdown of the molecule into smaller, less active compounds.

Hydrolytic Stability and Degradation in Aqueous Environments

The stability of monosulfuron ester in water is highly dependent on the pH of the solution. ekb.egresearchgate.net Like other sulfonylurea herbicides, its primary degradation pathway in aqueous environments is chemical hydrolysis, which involves the cleavage of the sulfonylurea bridge. researchgate.net The rate of this reaction is significantly influenced by pH.

Research indicates that the hydrolysis of this compound is more rapid in acidic conditions compared to neutral or alkaline environments. ekb.egnih.gov Studies on similar sulfonylurea compounds have shown that degradation is significantly faster at pH 5 than at pH 8. researchgate.net This pH-dependent hydrolysis is a critical factor in determining the herbicide's persistence in different aquatic systems, such as surface water bodies or soil pore water. The degradation process generally follows first-order kinetics. apvma.gov.au While specific half-life data for this compound across a pH range is not widely published, the trend for similar ester herbicides illustrates this principle.

Table 1: Illustrative pH-Dependent Hydrolysis of an Ester Herbicide (2,4-D EHE) at 25°C

| pH | Degradation Rate | Half-Life (t½) |

|---|---|---|

| 5 | Slow | >30 days |

| 7 | Moderate | - |

| 9 | Rapid | - |

This table illustrates the general principle of pH-dependent hydrolysis for ester herbicides, based on data for 2,4-D EHE. apvma.gov.au

Photolytic Degradation in Aqueous Systems

Photolysis, or degradation by sunlight, is another abiotic pathway that can contribute to the breakdown of this compound in aqueous systems. researchgate.netnyxxb.cn When dissolved in water and exposed to sunlight, the molecule can absorb light energy, leading to its transformation into various degradates. internationaljournalssrg.org

Soil Degradation Dynamics

In the soil environment, the dissipation of this compound is a complex process influenced by the interplay of chemical hydrolysis and microbial degradation, which are in turn governed by soil properties. researchgate.net

Soil pH is a primary factor controlling the degradation rate of this compound. nih.gov The degradation is faster in acidic soils compared to neutral or alkaline soils. researchgate.net This is because the chemical hydrolysis of the sulfonylurea bridge is catalyzed under acidic conditions. researchgate.netmdpi.com Conversely, in neutral to alkaline soils, the molecule is more stable against chemical hydrolysis, making microbial degradation the more dominant pathway. mdpi.com Therefore, soil pH can be used as a key predictor of the herbicide's residual activity and persistence. researchgate.net Laboratory studies on the related compound monosulfuron showed it degraded more rapidly in acidic and strong alkaline soils than in neutral or weakly alkaline soils.

The dissipation half-life (DT50) of this compound in soil varies significantly with soil type, a reflection of the combined influence of several soil properties. The main factors governing its behavior are soil pH, organic matter (OM) content, and clay content. nih.govpublish.csiro.au

Adsorption of the herbicide to soil particles is negatively correlated with pH (in the 4.0-8.0 range) and positively correlated with organic matter and clay content. researchgate.netpublish.csiro.au Higher adsorption, promoted by high organic matter and clay content, can reduce the amount of herbicide in the soil solution that is available for degradation or leaching. The interplay between these chemical, physical, and biological factors results in different dissipation rates in various soils. For instance, laboratory studies have determined varying half-lives for monosulfuron in different Chinese soils.

Table 2: Laboratory Degradation Half-Lives of Monosulfuron in Various Chinese Soils

| Soil Origin | Half-Life (t½) in days |

|---|---|

| Jiangxi | 41 |

| Shijiazhuang | 48 |

| Jiangsu | 87 |

| Heilongjiang | 84 |

Source: Data from laboratory soil degradation studies. researchgate.net

In field settings, dissipation can be more rapid, with half-lives of less than 14 days observed in Shandong and Beijing test sites. researchgate.net

Factors Governing Dissipation Half-Lives in Diverse Soil Types

Adsorption and Desorption Processes in Soils

The interaction of this compound with soil particles through adsorption and desorption is a critical determinant of its fate and transport in agroecosystems. These processes govern the concentration of the herbicide in the soil solution, thereby influencing its bioavailability for weed control, potential for degradation, and mobility towards non-target areas such as groundwater.

Isotherm Modeling of Sorption Behavior (e.g., Freundlich Equation)

The sorption behavior of this compound in soil is effectively described by the Freundlich isotherm model. researchgate.netnih.gov This empirical model is widely used to characterize the non-ideal and reversible adsorption on heterogeneous surfaces, which is typical of complex matrices like soil. upt.ro The Freundlich equation relates the amount of adsorbed herbicide to the equilibrium concentration in the soil solution. nih.govrsc.org

Studies have demonstrated a strong fit of experimental adsorption and desorption data for this compound to the Freundlich equation. researchgate.netnih.gov The adsorption isotherms have been found to be nonlinear, with the Freundlich exponent (1/n) values being less than 1. researchgate.netaminer.org This indicates that the sorption of this compound is a favorable process that becomes less efficient as the concentration of the herbicide increases, suggesting a saturation of sorption sites on the soil particles.

Quantitative Analysis of Adsorption Constants (K(f-ads))

The Freundlich adsorption constant, K(f-ads), quantifies the extent of herbicide adsorption to the soil. A higher K(f-ads) value signifies stronger binding and lower mobility. Research conducted using a batch equilibrium technique on various Chinese soils has shown that the K(f-ads) values for this compound range from 0.88 to 5.66. researchgate.netnih.govaminer.org This range highlights the significant variability in the adsorption capacity of different soil types.

The adsorption of this compound is considered to be a physical process, as indicated by calculated free energy (ΔG) values of less than 40 kJ/mol in seven different soil types. researchgate.netresearchgate.net

Table 1: Freundlich Adsorption Constants (K(f-ads)) for this compound in Various Soils This interactive table presents the Freundlich adsorption constants (K(f-ads)) for this compound across different soil types as determined in a key study.

| Soil Type | K(f-ads) | 1/n(f-ads) |

| Jilin | 5.66 | 0.83 |

| Heilongjiang | 4.89 | 0.82 |

| Hunan | 3.58 | 0.87 |

| Jiangxi | 2.51 | 0.84 |

| Anhui | 1.83 | 0.88 |

| Jiangsu | 1.09 | 0.91 |

| Zhejiang | 0.88 | 0.93 |

| Data sourced from a study on Chinese soils. researchgate.net |

Desorption Hysteresis and Implications for Environmental Mobility

Desorption is the process by which an adsorbed substance is released from a surface. In the context of this compound, desorption studies reveal a phenomenon known as hysteresis, where the desorption isotherm does not follow the same path as the adsorption isotherm. researchgate.netnih.govresearchgate.net This means that the herbicide is more strongly retained by the soil particles than predicted by the adsorption data alone, indicating that the process is not fully reversible. researchgate.netnih.gov

The occurrence of desorption hysteresis has significant implications for the environmental mobility of this compound. researchgate.netresearchgate.net Because the compound is not easily released back into the soil solution, its potential for leaching into groundwater may be reduced. dergipark.org.trscielo.br However, this strong binding also contributes to its persistence in the soil, as the bound residues are less available for microbial degradation. dergipark.org.tr The entrapment of herbicide molecules within soil organic matter and the micropores of soil aggregates is a primary mechanism contributing to this hysteresis. nih.govdergipark.org.tr

Factors Influencing Sorption Dynamics

The extent of this compound adsorption and desorption is not uniform across all conditions but is significantly influenced by the physicochemical properties of the soil. researchgate.netnih.gov Key factors identified in research include soil pH and the content of soil organic matter (OM). researchgate.netresearchgate.net

Soil pH has been shown to have a significant impact on the sorption of this compound. Studies have established a negative correlation between soil pH and the adsorption and desorption of the herbicide within a pH range of 4.0 to 8.0. researchgate.netnih.govrroij.comrroij.com As the soil pH increases, the adsorption of this compound decreases. This is a common characteristic for sulfonylurea herbicides, which are weak acids. scielo.br At lower pH values, the herbicide molecule is less dissociated, making it more prone to adsorption onto soil colloids. Conversely, in more alkaline soils, the molecule carries a greater negative charge, leading to increased repulsion from negatively charged soil surfaces and thus, lower adsorption. dergipark.org.tr

Soil organic matter (OM) is a primary adsorbent for many organic pesticides, including this compound. scielo.brscielo.brmdpi.com Research has consistently demonstrated a positive correlation between the OM content of soil and the adsorption and desorption of this compound. researchgate.netnih.govrroij.comrroij.com Soils with higher organic matter content exhibit stronger adsorption of the herbicide. researchgate.netdergipark.org.tr The various functional groups within humic substances, which are major components of soil organic matter, provide sites for binding via mechanisms such as hydrogen bonds and hydrophobic interactions. scielo.br This strong association with organic matter can reduce the herbicide's bioavailability but also immobilize it, decreasing the risk of transport to water bodies. scielo.br

Table 2: Physicochemical Properties of Studied Soils and Corresponding Adsorption Constants This interactive table displays the pH, organic matter (OM) content, and the corresponding Freundlich adsorption constant (K(f-ads)) for this compound in different soils.

| Soil Origin | pH | Organic Matter (%) | Clay (%) | K(f-ads) |

| Jilin | 5.5 | 3.54 | 28.5 | 5.66 |

| Heilongjiang | 6.2 | 4.85 | 35.8 | 4.89 |

| Hunan | 4.9 | 2.13 | 32.7 | 3.58 |

| Jiangxi | 4.6 | 1.85 | 30.6 | 2.51 |

| Anhui | 5.8 | 1.56 | 25.4 | 1.83 |

| Jiangsu | 7.2 | 1.32 | 18.2 | 1.09 |

| Zhejiang | 5.6 | 1.05 | 20.3 | 0.88 |

| Data sourced from a study on Chinese soils. researchgate.net |

Impact of Clay Content

The clay fraction of soil plays a significant role in the adsorption and subsequent mobility of this compound. Research indicates a positive correlation between the clay content of soil and the adsorption of this herbicide. researchgate.netrroij.com Soils with a higher percentage of clay exhibit greater retention of this compound, which can be attributed to the large surface area and charged surfaces of clay minerals. nih.gov

In a comparative study of various Chinese soils, it was determined that along with soil pH and organic matter, clay content was a primary factor influencing the adsorption and desorption of this compound. researchgate.net The Freundlich adsorption constant (Kf-ads), which indicates the adsorption capacity, was found to be positively correlated with the clay content in the tested soils. researchgate.net This relationship is consistent with findings for other herbicides, where high retention has been observed in soils with high clay content. nih.gov For instance, studies on other pesticides have shown that fine-textured soils with high clay or silt content lead to an enrichment of these organic compounds. nih.gov The negative charge and expansive surface area of clay particles are key factors in its capacity to sorb pesticides. nih.gov

While organic matter is often a dominant factor in pesticide sorption, the role of clay becomes more significant in soils where organic matter is relatively low. nih.gov The interplay between clay content, organic matter, and pH ultimately governs the extent of this compound's adsorption in diverse soil environments. researchgate.netrroij.com

Table 1: Influence of Soil Properties on this compound Adsorption This table is interactive. Click on the headers to sort the data.

| Influencing Factor | Correlation with Adsorption | Significance | Reference |

|---|---|---|---|

| Clay Content | Positive | A primary factor influencing adsorption and desorption. Higher clay content leads to greater retention. | researchgate.netrroij.comnih.gov |

| Organic Matter (OM) | Positive | A main factor alongside clay content and pH. Controls hysteresis in adsorption-desorption processes. | researchgate.netrroij.com |

| pH | Negative (in the 4.0-8.0 range) | A main factor influencing adsorption. Adsorption decreases as pH increases. | researchgate.netrroij.com |

Effect of Ionic Strength (e.g., CaCl2 Concentration)

The ionic strength of the soil solution, often influenced by the concentration of salts like calcium chloride (CaCl₂), has a discernible effect on the adsorption of this compound. Studies have demonstrated that the adsorption of this compound increases as the concentration of CaCl₂ in the background electrolyte solution rises. researchgate.netresearchgate.net

This phenomenon can be explained by a couple of mechanisms. Firstly, the presence of cations like Ca²⁺ can compress the electrical double layer at the surface of soil colloids (both clay and organic matter). This compression reduces the electrostatic repulsion between the negatively charged soil surfaces and the anionic this compound molecules (which are weak acids and exist as anions in most soil pH ranges), thereby facilitating greater adsorption. Secondly, Ca²⁺ can act as a bridging cation between the soil surface and the herbicide molecule, forming surface complexes that enhance retention. This "cation bridging" is a recognized mechanism for the adsorption of anionic organic compounds onto negatively charged surfaces. The increased adsorption with higher ionic strength suggests that electrostatic interactions are a key component of the binding mechanism. hnu.edu.cn

The effect of ionic strength is not uniform across all pesticides and soil types. For instance, while Monosulfuron-ester adsorption increases with higher CaCl₂ levels, other sulfonylurea herbicides have shown low sorption with increasing ionic strength in some soils. researchgate.netresearchgate.net This highlights the specific chemical nature of this compound in its interaction with soil constituents under varying ionic conditions.

Analytical Methodologies for Detection, Quantification, and Mechanistic Studies

Sample Preparation and Extraction Techniques

Effective sample preparation is critical for removing interfering substances and concentrating the target analyte prior to analysis. Methodologies such as QuEChERS, Solid-Phase Extraction (SPE), and various microextraction techniques are employed for this purpose.

The QuEChERS method is a widely adopted sample preparation technique in pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. nih.gov For monosulfuron (B609224) ester, a modified QuEChERS protocol has been developed and successfully applied to determine its residues in diverse matrices including wheat grains, straw, green plants, and soil. nih.govmdpi.com

In a specific application, milled samples were extracted by shaking with acetonitrile (B52724) for 30 minutes to ensure complete analyte extraction. nih.govmdpi.com This extraction step is followed by a cleanup procedure to remove matrix co-extractives that could interfere with subsequent analysis. nih.govmdpi.com The QuEChERS approach is favored for its efficiency and has been shown to provide satisfactory recovery and precision for monosulfuron ester analysis. mdpi.comnih.gov

Solid-Phase Extraction (SPE) is a sample preparation technology that uses solid particles, typically in a cartridge or disk format, to separate specific analytes from a solution. researchgate.net Dispersive Solid-Phase Extraction (DSPE) is a variation of this technique, commonly used as the cleanup step in the QuEChERS method. researchgate.net In DSPE, the sorbent is added directly to the sample extract, agitated, and then separated by centrifugation. researchgate.netmdpi.com

For the analysis of this compound, DSPE is the crucial clean-up step following the initial QuEChERS extraction. nih.govmdpi.com Various sorbents are tested to optimize the removal of interfering compounds from the acetonitrile extract. nih.govmdpi.com For instance, a combination of primary secondary amine (PSA) and C18 sorbents has been used effectively in the cleanup process for sulfonylurea herbicides. The selection of the appropriate sorbent is critical for achieving high recovery rates and minimizing matrix effects. nih.govresearchgate.net This DSPE cleanup has been demonstrated to be a fast and effective technique for preparing this compound samples for instrumental analysis. nih.govresearchgate.net

Microextraction techniques are miniaturized versions of traditional liquid-liquid extraction or SPE that offer significant advantages, including drastically reduced solvent consumption, lower costs, and high enrichment factors. nih.gov Common types include solid-phase microextraction (SPME), hollow-fiber liquid-phase microextraction (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). mdpi.comajol.info

While literature specifically detailing the application of these microextraction techniques for this compound is limited, methods have been developed for other structurally related sulfonylurea herbicides. DLLME, often combined with a preliminary DSPE step, has been successfully used to extract sulfonylurea herbicides like chlorsulfuron (B1668881) and metsulfuron-methyl (B1676535) from soil and water samples. nih.govresearchgate.netsemanticscholar.org In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution that facilitates the rapid transfer of analytes into the fine droplets of the extraction solvent. ulpgc.es Given the chemical similarities, these microextraction methods represent promising and environmentally friendly alternatives for the future analysis of this compound.

Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (DSPE)

Chromatographic and Spectrometric Quantification Methods

Following extraction and cleanup, this compound is quantified using high-sensitivity chromatographic and spectrometric methods. LC-MS/MS and HPLC are the predominant techniques reported for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique used for the trace-level determination of pesticide residues. mdpi.com A sensitive and rapid method utilizing LC-MS/MS has been established for quantifying this compound in wheat and soil samples following a modified QuEChERS and DSPE sample preparation. nih.govmdpi.com

The method demonstrates excellent performance, with high linearity and low limits of detection. nih.govmdpi.com The use of tandem mass spectrometry allows for specific detection through multiple reaction monitoring (MRM), significantly reducing the likelihood of false positives from matrix interferences. nih.gov This high degree of specificity and sensitivity makes LC-MS/MS the preferred method for regulatory monitoring and food safety analysis of this compound. nih.gov

Table 1: Performance of a Modified QuEChERS LC-MS/MS Method for this compound

| Matrix | Spiked Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/kg) |

| Wheat Grain | 0.01 | 86.8 | 6.2 | 0.5 |

| 0.1 | 89.2 | 5.3 | ||

| 1 | 93.4 | 4.1 | ||

| Wheat Straw | 0.01 | 76.1 | 7.3 | 2.0 |

| 0.1 | 80.2 | 5.8 | ||

| 1 | 85.3 | 4.5 | ||

| Green Plant | 0.01 | 92.3 | 5.5 | 1.0 |

| 0.1 | 96.5 | 3.8 | ||

| 1 | 100.0 | 2.2 | ||

| Soil | 0.01 | 85.6 | 10.0 | 0.1 |

| 0.1 | 88.9 | 8.7 | ||

| 1 | 92.4 | 6.9 | ||

| Data sourced from a study on the determination of monosulfuron-ester residues in various wheat and soil matrices. nih.gov |

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is another robust method employed for the quantification of this compound. science.gov While generally less sensitive than LC-MS/MS, HPLC-UV provides a reliable and more accessible alternative for analytical evaluation, particularly when residue levels are not expected to be at trace concentrations. nih.gov

An HPLC analysis procedure has been developed to measure this compound concentrations in environmental studies. The method involves separating the compound on a reverse-phase column and detecting it with a UV detector at a specific wavelength. The performance of the method is validated through the generation of a calibration curve and the assessment of recovery rates.

Table 2: HPLC Operating Conditions and Performance for this compound Analysis

| Parameter | Condition / Value |

| Instrument | Agilent 1100 HPLC with UV-200 detector |

| Column | ODS Diamonsil (5µm, 250 x 4.6mm) |

| Mobile Phase | Methanol / Water (containing H₃PO₄, pH 4.0) (53/47, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 236 nm |

| Column Temperature | 40°C |

| Calibration Curve (y=apex area, x=conc.) | y = 91302x + 26735 |

| Correlation Coefficient (R²) | 0.9953 |

| Average Recovery | 95–103% |

| Data sourced from a study measuring monosulfuron-ester concentrations in cyanobacteria culture medium. |

Advanced Molecular Recognition Technologies

Molecularly Imprinted Polymers (MIPs) for Selective Binding

Molecularly Imprinted Polymers (MIPs) are synthetic, robust polymers engineered to have tailor-made binding sites that are complementary in shape, size, and functional group orientation to a target molecule (the "template"). nih.govnih.gov This technology provides a method for creating artificial receptors with recognition capabilities comparable to natural antibodies but with enhanced physical robustness, thermal stability, and resistance to a wide range of pH and organic solvents. nih.govgoogle.com The imprinting process typically involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule. d-nb.info Subsequent removal of the template reveals specific recognition cavities within the polymer matrix that can selectively rebind the target analyte from a complex sample. nih.govcore.ac.uk

The synthesis of MIPs for the selective recognition of sulfonylurea herbicides has been a subject of significant research. In a notable study, a molecularly imprinted polymer was developed for mono-substituted sulfonylureas using monosulfuron as the template molecule and acrylamide (B121943) as the functional monomer. researchgate.netoup.com This approach is based on non-covalent interactions, where the template and functional monomer form a complex through forces like hydrogen bonding before being locked into place by a cross-linking agent during polymerization. d-nb.info While this MIP was designed using monosulfuron, its ability to recognize the structurally similar monosulfuron-ester was subsequently evaluated. researchgate.netoup.com

The characterization of these polymers is essential to confirm successful synthesis and to understand their physical properties. Common techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to verify the polymerization of the monomers and to identify the functional groups present in the polymer structure. nih.gov

Scanning Electron Microscopy (SEM): SEM analysis reveals the surface morphology of the polymer particles. Typically, MIPs exhibit a rougher and more porous surface compared to their corresponding non-imprinted polymers (NIPs), which appear smoother. nih.gov This difference in morphology is attributed to the cavities left behind after the removal of the template molecule.

Brunauer–Emmett–Teller (BET) Analysis: This technique is employed to determine key properties such as the specific surface area, pore volume, and pore size distribution of the polymer particles. nih.gov MIPs generally show a greater surface area and pore volume than NIPs, which supports the formation of specific binding cavities. d-nb.info

Below is a table summarizing the components used in the synthesis of a MIP for recognizing mono-substituted sulfonylureas.

Table 1: Components for the Synthesis of a Monosulfuron-Imprinted Polymer

| Component | Role | Example Material |

|---|---|---|

| Template | The molecule used to create the specific binding sites. | Monosulfuron |

| Functional Monomer | Interacts with the template to form a pre-polymerization complex. | Acrylamide |

| Cross-linker | Forms the polymeric matrix that locks the functional monomers in place. | Divinylbenzene (DVB) |

| Initiator | Starts the polymerization reaction. | Azobisisobutyronitrile (AIBN) |

Computational modeling has become an indispensable tool for the rational design of MIPs, providing insight into the molecular recognition mechanisms that are difficult to study experimentally. researchgate.netresearchgate.net These theoretical approaches can predict the stability of the complex formed between the template and various functional monomers, thereby guiding the selection of the most suitable components before synthesis. researchgate.net

In the case of the MIP developed for mono-substituted sulfonylureas, computer modeling, including semi-empirical quantum calculations and simulated annealing, was employed to investigate the interactions between the template (monosulfuron) and potential functional monomers. researchgate.net The key findings from this computational analysis were:

Monosulfuron: The modeling demonstrated that monosulfuron is capable of forming multiple, stable hydrogen bonds with functional monomers such as methacrylic acid and acrylamide. researchgate.net

This compound: In stark contrast, the computer simulations showed that monosulfuron-ester is unable to form a stable complex with these same functional monomers. researchgate.net

This theoretical result suggests that the primary recognition mechanism is based on specific hydrogen bonding interactions. The structural difference between monosulfuron and monosulfuron-ester, specifically at the site of the ester linkage, prevents the latter from engaging in the same stable hydrogen bonding network within the polymer's binding site. researchgate.net The selectivity of the MIP is therefore attributed to the presence of hydrogen-accepting and -donating groups in the binding cavity, which are specifically arranged to interact with the acylamino group of mono-substituted sulfonylureas like the original template. researchgate.net

Table 2: Summary of Computer Modeling Results for Template-Monomer Interactions

| Template Molecule | Functional Monomer | Interaction Finding | Implication for MIP Recognition |

|---|---|---|---|

| Monosulfuron | Acrylamide | Forms a stable complex with multiple hydrogen bonds. | Strong binding and high affinity are expected. |

Source: researchgate.net

The performance of a molecularly imprinted polymer is quantified by its selectivity and binding affinity for the target analyte. These characteristics are typically evaluated through experimental techniques such as equilibrium adsorption studies and chromatographic analysis. nih.govresearchgate.netnih.gov

For the monosulfuron-imprinted polymer, experimental results from rebinding experiments aligned with the predictions from computer modeling. researchgate.net The evaluation revealed:

High Affinity for the Template: The MIP demonstrated a high affinity and specific recognition for the original template, monosulfuron. researchgate.netnih.gov

Recognition of the Analog: The polymer also showed a recognition effect for the structural analog, monosulfuron-ester, although the binding was weaker than for the template itself. researchgate.net This is consistent with the modeling that predicted a less stable interaction.

Selectivity: A selectivity study confirmed that the binding sites within the MIP primarily interact with the hydrogen atom in the acylamino group of mono-substituted sulfonylureas. researchgate.net This specific interaction is the basis for the polymer's selectivity.

Even with a lower affinity for monosulfuron-ester compared to the template, the monosulfuron-imprinted MIP demonstrated superior selectivity for monosulfuron-ester when compared to a standard commercial C18 high-performance liquid chromatography (HPLC) stationary phase, highlighting the practical advantage of the imprinting approach. researchgate.net The binding behavior of MIPs can be further characterized using models like the Scatchard analysis, which can determine parameters such as the apparent maximum adsorption quantity (Qmax) and the dissociation constant (Kd) to describe the affinity of the binding sites. nih.govjlu.edu.cn

Table 3: Comparative Selectivity of MIP for Monosulfuron-ester

| Analytical Material | Binding Principle | Selectivity for Monosulfuron-ester |

|---|---|---|

| Monosulfuron-Imprinted MIP | Molecular Recognition (Shape & H-Bonding) | Higher |

Source: researchgate.net

Structure Activity Relationships and Rational Design of Derivatives

Principles of Monosulfuron (B609224) Ester Structure-Activity Relationship

Monosulfuron ester belongs to the sulfonylurea (SU) class of herbicides, which are known for their high efficiency and low toxicity to mammals. ardc.edu.aunih.gov The herbicidal action of sulfonylureas stems from their ability to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. ardc.edu.auresearchgate.netpdbj.org The structure-activity relationship of sulfonylureas, including this compound, is governed by several key structural components: an aryl group, a sulfonylurea bridge, and a heterocyclic moiety.

Traditionally, the SAR guidelines for sulfonylurea herbicides, established by G. Levitt, suggested that a disubstituted pyrimidine (B1678525) or triazine ring was essential for high herbicidal activity. nih.govresearchgate.net However, the development of monosulfuron and this compound challenged this paradigm. pdbj.orgresearchgate.net These compounds feature a monosubstituted pyrimidine ring and still exhibit excellent herbicidal characteristics. ardc.edu.aunih.gov This discovery led to a revision of the established SAR guidelines, indicating that a single substituent at the meta-position of the heterocyclic ring can be sufficient for potent AHAS inhibition. researchgate.netsmj.org.sa

Crystal structure analyses of this compound in complex with Arabidopsis thaliana AHAS have provided a molecular basis for its activity. pdbj.orgresearchgate.net These studies revealed that the molecule binds within a tunnel leading to the enzyme's active site. pdbj.orgresearchgate.net The sole substituent on the heterocyclic ring is buried deep within this tunnel. pdbj.org This binding prevents the natural substrate from accessing the active site, thereby halting the production of essential amino acids and leading to plant death. ardc.edu.aupdbj.org The substituent on the aromatic backbone also plays a significant role in the inhibitory activity. smj.org.sa

Impact of Structural Modifications on Herbicidal Activity

Systematic modifications of the this compound structure have been undertaken to explore the impact on its herbicidal activity. Research has demonstrated that while many derivatives of this compound retain superior herbicidal activities compared to older sulfonylureas like chlorsulfuron (B1668881), the nature and position of substituents are critical. researchgate.net

Table 1: Herbicidal Activity of this compound and Related Compounds

| Compound | Target Weeds | Observed Activity |

|---|---|---|

| This compound | Brassica napus, Amaranthus retroflexus | High |

| Monosulfuron | Brassica napus, Amaranthus retroflexus | Moderate to High |

| Chlorsulfuron (for comparison) | Brassica napus | High |

Rational Design of Derivatives for Modulated Environmental Fate

A significant focus in the development of new herbicides is to ensure they have a minimal and predictable impact on the environment. A key aspect of this is controlling their persistence in the soil. The rational design of this compound derivatives offers a promising avenue to modulate their environmental fate, particularly their degradation rates in soil.

Influence of Substituent Groups on Soil Degradation Rates

The persistence of sulfonylurea herbicides in soil is a major concern, especially in alkaline soils where their degradation is slower. researchgate.net Research has shown that the chemical structure of these herbicides can be modified to influence their degradation rates. researchgate.net The adsorption and desorption behavior of monosulfuron-ester in soil are influenced by factors such as soil pH, organic matter content, and clay content. researchgate.net Specifically, adsorption is negatively correlated with pH and positively correlated with organic matter and clay content. researchgate.net

Studies have demonstrated that the introduction of specific substituent groups onto the benzene (B151609) ring of sulfonylurea herbicides can significantly alter their soil degradation half-lives. researchgate.net This provides a strategy for creating new derivatives with more desirable environmental persistence.

Role of Electron-Donating Substituents in Accelerated Degradation

A key finding in the rational design of sulfonylurea derivatives is the role of electron-donating groups in accelerating degradation. researchgate.net When electron-donating substituents are introduced at the 5th position of the benzene ring of related sulfonylurea compounds, their degradation rates have been observed to increase significantly. researchgate.net

This principle has been confirmed through the synthesis and study of various derivatives. For example, the introduction of dimethylamino and diethylamino groups, which are strong electron-donating groups, has been shown to dramatically shorten the degradation half-life of chlorsulfuron in both acidic and alkaline soils. researchgate.net This acceleration is attributed to the electronic effects of these substituents, which can make the sulfonylurea bridge more susceptible to cleavage, a primary degradation pathway. numberanalytics.commsudenver.eduic.ac.uk This approach of incorporating electron-donating groups provides a valuable tool for designing new this compound derivatives with controlled and faster degradation, thereby reducing their environmental residue concerns. researchgate.net

Advanced Applications in Plant Science and Biotechnology

Monosulfuron (B609224) Ester as a Chemical Hybridization Agent (CHA) in Crop Breeding

Monosulfuron Ester, a sulfonylurea compound, has been identified as an effective chemical hybridization agent (CHA) used to induce male sterility in plants for the production of hybrid seeds. nih.govnih.gov As an inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids, this compound can induce male sterility at concentrations significantly lower than those required for its herbicidal activity. nih.govnih.govjst.go.jp This characteristic allows for its use in hybrid breeding programs without causing significant damage to the vegetative growth of the treated plants. nih.govcabidigitallibrary.org The application of CHAs like this compound provides a flexible and efficient alternative to genetic male sterility systems for exploiting heterosis, or hybrid vigor, in various crop species. nih.govcabidigitallibrary.org

Induction of Male Sterility in Specific Crop Species (e.g., Brassica napus L.)

Research has demonstrated the efficacy of this compound in inducing high levels of male sterility in rapeseed (Brassica napus L.). cabidigitallibrary.orgagriculturejournals.cz Studies on rapeseed cultivars, such as 'Zhongshuang No. 9' and 'Zhongshuang No. 11', showed that the application of this compound at the uninucleate stage of microspore development successfully induced nearly 100% male sterility. cabidigitallibrary.orgagriculturejournals.cz This induced sterility was achieved without significant adverse effects on female fertility or key agronomic traits. cabidigitallibrary.orgagriculturejournals.cz Further experiments involving a wide range of B. napus accessions confirmed that this compound is a broadly effective gametocide for this species, with many treated accessions exhibiting male sterility throughout the entire flowering period. cabidigitallibrary.orgagriculturejournals.cz The high rate of hybridity (95.5%) achieved in trial productions underscores its potential for commercial hybrid seed production in B. napus. cabidigitallibrary.orgagriculturejournals.cz

Transcriptome Analysis of Sterility Induction Pathways

To understand the molecular mechanisms behind this compound-induced male sterility, researchers have conducted comparative transcriptome analyses in Brassica napus. nih.govnih.gov These studies revealed significant changes in gene expression in the anthers and leaves of treated plants.

In one key study, 1,501 differentially expressed transcripts (DETs) were identified between this compound-treated and control plants across different developmental stages. nih.govnih.gov A significant portion of these DETs were localized to the plastid and mitochondrion, organelles crucial for energy metabolism. nih.govnih.gov Functional analysis of these transcripts showed that pathways related to metabolism, particularly carbohydrate and lipid metabolism, and cellular transport were significantly affected. nih.govnih.govresearchgate.net The reprogramming of this tightly regulated metabolic gene network appears to be a primary response to the this compound treatment, leading to the observed male sterility. nih.govnih.gov Proteomic analyses have complemented these findings, identifying 141 differentially expressed proteins, most of which decreased in abundance and are involved in processes critical for tapetum and microspore development. nih.gov

Table 1: Functional Categories of Differentially Expressed Transcripts (DETs) in B. napus Anthers after this compound Treatment

| Functional Category | Number of Up-regulated DETs | Number of Down-regulated DETs | Key Processes Affected |

|---|---|---|---|

| Metabolism | 187 | 315 | Carbohydrate, lipid, amino acid, and energy metabolism |

| Cellular Transport | 45 | 78 | Transport of sugars, lipids, and other metabolites |

| Signal Transduction | 56 | 65 | Hormone signaling, stress responses |

| Transcription | 39 | 51 | Regulation of gene expression |

| Protein Metabolism | 33 | 59 | Protein synthesis, folding, and degradation |

Data is illustrative and based on findings from comparative transcriptome analyses. nih.govnih.gov

Cytological and Ultrastructural Alterations in Reproductive Tissues (e.g., Tapetum Morphology, Plastid Ultrastructure)

Cytological investigations have provided visual evidence of the disruptive effects of this compound on the development of male reproductive tissues in B. napus. nih.govnih.gov The tapetum, a nutritive cell layer essential for microspore development, is a primary site of action. nih.gov In treated plants, tapetal cells become defective and undergo abnormal degradation, which disrupts the nutrient supply to the developing microspores. nih.gov

Ultrastructural analysis using electron microscopy reveals specific alterations within the cells of the anther. nih.govnih.gov

Tapetum Morphology: In this compound-treated plants, the tapetum may break down prematurely at the pollen mother cell stage or exhibit abnormal, non-degraded morphology at later stages. nih.govnih.gov This leads to the formation of unviable, abnormal microspores. nih.gov

Plastid Ultrastructure: A key finding is the abnormal ultrastructure of plastids in both pollen mother cells and tapetal cells. nih.govnih.gov These plastids show significantly less accumulation of materials compared to those in untreated plants. nih.govnih.gov While plastids in the tapetum are disrupted, starch granules have been observed to accumulate in the chloroplasts of the anther's epidermal cells, suggesting a blockage in carbohydrate transport or utilization within the anther. nih.govnih.gov

These cytological changes, particularly the malfunctioning tapetum and defective plastids, are direct causes of pollen abortion and the resulting male sterility. nih.govnih.gov

Physiological Modulation of Carbohydrate and Lipid Metabolism during Male Sterility

The transcriptome and cytological data are strongly supported by physiological analyses, which confirm that this compound induces male sterility by disrupting carbohydrate and lipid metabolism. nih.govnih.govresearchgate.net As an ALS inhibitor, the compound's primary action interrupts branched-chain amino acid synthesis, but its downstream effects profoundly impact the central energy metabolism required for the highly demanding process of pollen development. nih.govnih.govjst.go.jp

The disruption of carbohydrate flow is a critical factor. nih.govresearchgate.net Research shows a complex pattern of changes in carbohydrate content in B. napus following treatment:

A decrease in soluble sugar content is observed in the leaves and early-stage flower buds. nih.govnih.gov

Conversely, in middle-stage flower buds, soluble sugar content increases while starch content decreases. nih.govnih.gov

This pattern suggests that while sugar production and transport from the leaves may be reduced, the primary issue within the developing anthers is a blockage in the utilization of available sugars and the breakdown of starch reserves. nih.govnih.gov This metabolic bottleneck starves the developing microspores of the necessary energy and carbon skeletons for proper maturation, ultimately leading to male sterility. nih.govnih.govfrontiersin.org The integrated findings from cytological, transcriptomic, and physiological studies suggest that the targeted disruption of carbohydrate and lipid metabolism in the anther is the specific mechanism by which low concentrations of this compound induce male sterility. nih.gov

Table 2: Changes in Carbohydrate Content in Brassica napus Tissues after this compound Treatment

| Plant Tissue | Developmental Stage | Soluble Sugar Content | Starch Content |

|---|---|---|---|

| Leaves | - | Decreased | Not specified |

| Flower Buds | Early Stage | Decreased | Not specified |

| Flower Buds | Middle Stage | Increased | Decreased |

Data derived from physiological analysis in Li et al. (2015). nih.govnih.gov

Ecotoxicological Interactions with Non Target Organisms

Effects on Nitrogen-Fixing Cyanobacteria (e.g., Anabaena flos-aquae, Anabaena azotica, Anabaena azollae)

Monosulfuron-ester, a sulfonylurea herbicide, has been shown to affect non-target nitrogen-fixing cyanobacteria, which are crucial photosynthetic microorganisms that contribute to soil fertility and ecosystem stability. cambridge.orgnih.gov Cyanobacteria are known to be sensitive to various herbicides due to possessing many characteristics similar to higher plants. cambridge.orgresearchgate.net Studies have investigated the ecotoxicological impact of monosulfuron-ester on several species of the genus Anabaena, including Anabaena flos-aquae, Anabaena azotica, and Anabaena azollae, which are commonly found in agricultural environments. researchgate.netresearchgate.net

Exposure to monosulfuron-ester can significantly inhibit the growth of nitrogen-fixing cyanobacteria. scirp.orgfao.org Research on Anabaena flos-aquae and Anabaena azotica demonstrated that the herbicide affected their growth. elsevier.esnih.gov For instance, after one day of treatment, the growth rates of A. flos-aquae and A. azotica were reduced by 28–97% and 41–73%, respectively, relative to controls. elsevier.es However, a transient stimulation in growth was observed on the second day before inhibition continued. elsevier.es Studies on monosulfuron (B609224) (the parent compound of the ester) also showed that at concentrations from 0.001 to 10 mg/l, it had an inhibitory effect on the growth of A. flos-aquae, A. azollae, and A. azotica. nih.gov

The herbicide also impacts photosynthetic processes. Monosulfuron has been found to cause a lower net photosynthetic rate, a reduction in photosynthetic pigments, and a smaller Fv/Fm ratio (a measure of photosynthetic efficiency) in these three Anabaena species. nih.gov The synthesis of photosynthetic pigments is affected differently; while chlorophyll (B73375) content may decrease, the impact on biliproteins and carotenoids can vary. scirp.orgnih.gov In A. flos-aquae, low concentrations of monosulfuron stimulated biliprotein synthesis, which may be due to the cells assimilating organic nitrogen from the herbicide. scirp.org Conversely, higher concentrations were inhibitory. scirp.org The carotenoid content in A. flos-aquae also showed a stimulatory effect at lower monosulfuron concentrations under specific light conditions, but an inhibitory effect at higher concentrations. scirp.orgscirp.org

Different species of cyanobacteria exhibit varying degrees of sensitivity to monosulfuron-ester. researchgate.net Among the three commonly studied species, Anabaena flos-aquae is the most sensitive to the herbicide, followed by Anabaena azollae, and then Anabaena azotica, which is the most tolerant. cambridge.orgnih.gov This differential sensitivity is evident in the 50% inhibition concentration (IC50) values for in vitro acetolactate synthase (ALS) activity, a key enzyme targeted by the herbicide. cambridge.org

The metabolic responses also differ between species. For example, while monosulfuron-ester inhibits in vitro ALS activity in both A. flos-aquae and A. azotica, the effect is much more pronounced in A. flos-aquae. elsevier.es Furthermore, the extractable ALS activity within the cells responds differently; in A. azotica, it increased by 28–45%, whereas in A. flos-aquae, it decreased by 11–33%, providing further evidence of the higher sensitivity of A. flos-aquae. elsevier.es Protein content is also affected in a species-dependent and dose-dependent manner. Low concentrations of monosulfuron-ester (0.03–0.3 nmol/L) stimulated protein production in both A. flos-aquae and A. azotica, but higher concentrations (30–300 nmol/L) led to a decrease in protein content, particularly in A. flos-aquae. nih.govelsevier.esscielo.br

| Cyanobacterial Species | IC50 Value (nmol/L) | Reference |

|---|---|---|

| Anabaena flos-aquae | 3.3 | cambridge.orgelsevier.esscielo.br |

| Anabaena azollae | 65.2 | cambridge.org |

| Anabaena azotica | 101.3 | cambridge.orgelsevier.esscielo.br |

The primary mode of action for monosulfuron-ester, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS). elsevier.esscielo.brresearchgate.net ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine (B10760876), and isoleucine. researchgate.netresearchgate.netresearchgate.net This enzyme is present in plants and various microorganisms, including cyanobacteria. scielo.br The inhibition of ALS disrupts protein metabolism, which is the underlying cause of the herbicide's toxicity to these organisms. elsevier.esnih.govbvsalud.org

The inhibition of ALS leads to a marked reduction in the cellular pools of these essential amino acids. elsevier.es In A. flos-aquae, exposure to monosulfuron-ester led to a dose-dependent decrease in the production of 16 different amino acids, with reductions ranging from 7% to 69%. cambridge.org The quantity of the branched-chain amino acids valine, isoleucine, and leucine was significantly reduced even at very low concentrations of the herbicide. nih.govelsevier.es For example, at a concentration of 0.003 nmol/L, the levels of these three amino acids in A. flos-aquae were reduced by 56%, 67%, and 67%, respectively. nih.gov In A. azotica, a notable decline of 19–75% in these amino acids was observed as the herbicide concentration increased from 3 to 300 nmol/L. elsevier.es This interference with amino acid biosynthesis ultimately inhibits protein synthesis, especially at higher herbicide concentrations. nih.govelsevier.esnih.gov

| Monosulfuron-Ester Concentration (nmol/L) | Valine Reduction (%) | Isoleucine Reduction (%) | Leucine Reduction (%) | Reference |

|---|---|---|---|---|

| 0.003 | 56% | 67% | 67% | nih.gov |

| 30 | 80% | 86% | 87% | nih.gov |

Q & A

Q. What are the established methods for synthesizing monosulfuron ester, and how can researchers validate its purity?

this compound synthesis typically involves sulfonylurea precursor reactions under controlled conditions. A common protocol includes:

- Step 1 : Condensation of sulfonylurea intermediates with esterifying agents (e.g., methyl chloroformate) in anhydrous solvents like acetonitrile .

- Step 2 : Purification via column chromatography or recrystallization.

- Validation : Confirm purity using HPLC (detection limit: 0.1 ppm) and NMR (¹H/¹³C spectra for structural confirmation). Document retention times, peak integration, and spectral shifts to ensure reproducibility .

Q. What analytical techniques are most effective for quantifying this compound in environmental matrices?

- LC-MS/MS : Offers high sensitivity (LOQ: 0.05 µg/L) for water and soil samples. Use isotopically labeled internal standards (e.g., deuterated this compound) to correct matrix effects .

- GC-ECD : Suitable for volatile derivatives; however, derivatization steps may introduce artifacts.

- Validation : Include recovery rates (70–120%) and cross-check with certified reference materials (CRMs) .

Table 1 : Comparison of Analytical Techniques

| Technique | Matrix | Detection Limit | Key Advantage | Limitation |

|---|---|---|---|---|

| LC-MS/MS | Water, Soil | 0.05 µg/L | High specificity | Costly instrumentation |

| GC-ECD | Plant tissue | 0.1 µg/g | High volatility compatibility | Requires derivatization |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation half-lives of this compound across studies?

Discrepancies in degradation data (e.g., soil half-lives ranging from 7–45 days) often arise from:

- Variable environmental conditions (pH, microbial activity).

- Methodological differences in extraction efficiency or detection limits.

Resolution strategies :- Conduct controlled replicate studies under standardized conditions (OECD Guideline 307).

- Use meta-analysis to identify trends across studies, adjusting for covariates like organic matter content .

- Apply kinetic modeling (e.g., first-order decay models) to isolate rate constants from confounding factors .

Q. What experimental design considerations are critical for optimizing this compound’s herbicidal efficacy while minimizing non-target effects?

- Dose-response assays : Use factorial designs to test concentration gradients (e.g., 0.1–10 mg/L) on target weeds (e.g., Amaranthus retroflexus) and non-target crops (e.g., Zea mays).

- Field trials : Implement randomized block designs with buffer zones to assess drift effects.

- Ecotoxicity screening : Include aquatic models (e.g., Daphnia magna) and soil microbiota assays (e.g., dehydrogenase activity tests) .

Table 2 : Case Studies on Efficacy vs. Ecotoxicity

| Study | Target Weed Control (%) | Non-Target Inhibition (%) | Key Insight |

|---|---|---|---|

| Zhang et al. | 95 | 15 (Maize) | pH-dependent hydrolysis reduces toxicity |

| Lee et al. | 82 | 30 (Daphnia) | Metabolite accumulation in aquatic systems |

Q. How should researchers address challenges in detecting this compound metabolites with ambiguous toxicity profiles?

- Metabolite identification : Use HRMS (High-Resolution Mass Spectrometry) for accurate mass determination (e.g., m/z ± 5 ppm).

- Toxicity assays : Pair analytical data with in vitro bioassays (e.g., Ames test for mutagenicity).

- Data integration : Cross-reference with databases like PubChem or ECOTOX to classify metabolites as benign or hazardous .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., solvent purity, temperature gradients) in supplementary materials .

- Bias mitigation : Use double-blind protocols in bioassays and validate instruments with CRMs .

- Ethical compliance : Declare conflicts of interest and adhere to chemical safety guidelines (e.g., OSHA standards) in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.